molecular formula C29H28N2O5 B14952665 3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-(3-propoxyphenyl)-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one

3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-(3-propoxyphenyl)-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B14952665
M. Wt: 484.5 g/mol
InChI Key: BXPDRHIIVUFPDK-RFBIWTDZSA-N
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Description

“3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-(3-propoxyphenyl)-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one” is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The compound’s unique structure, which includes a benzofuran moiety, a pyridine ring, and a pyrrolone core, suggests it may have interesting biological activities and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-(3-propoxyphenyl)-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one” likely involves multiple steps, including the formation of the benzofuran and pyrrolone cores, followed by their coupling. Typical reaction conditions might include:

    Formation of Benzofuran Core: This could involve cyclization reactions starting from appropriate phenol and aldehyde precursors.

    Formation of Pyrrolone Core: This might involve condensation reactions between amines and keto acids.

    Coupling Reactions: The final coupling of the benzofuran and pyrrolone cores could be achieved using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of such a complex compound would require optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This might involve:

    Optimization of Reaction Conditions: Using high-throughput screening to identify the best catalysts, solvents, and temperatures.

    Scale-Up Processes: Developing scalable processes that can be implemented in large reactors.

    Purification Techniques: Employing advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

“3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-(3-propoxyphenyl)-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one” may undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: Reagents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).

    Substitution: Conditions might include the use of halogenating agents or nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biology, it might be investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial, anti-inflammatory, or anticancer properties.

Medicine

In medicine, it could be explored as a potential drug candidate, particularly if it shows activity against specific molecular targets.

Industry

In industry, it might find applications in the development of new materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of “3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-(3-propoxyphenyl)-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one” would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes, receptors, or DNA, modulating their activity and leading to a biological response. The pathways involved could include signal transduction, gene expression, or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran Derivatives: Compounds containing the benzofuran moiety, which are known for their diverse biological activities.

    Pyrrolone Derivatives: Compounds with a pyrrolone core, often investigated for their pharmacological properties.

    Pyridine Derivatives: Compounds containing a pyridine ring, widely used in medicinal chemistry.

Uniqueness

The uniqueness of “3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-(3-propoxyphenyl)-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one” lies in its combination of these three moieties, which may confer unique chemical and biological properties not found in simpler analogs.

Properties

Molecular Formula

C29H28N2O5

Molecular Weight

484.5 g/mol

IUPAC Name

(4Z)-4-[hydroxy-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-5-(3-propoxyphenyl)-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C29H28N2O5/c1-3-12-35-23-8-4-7-20(15-23)26-25(27(32)21-9-10-24-22(14-21)13-18(2)36-24)28(33)29(34)31(26)17-19-6-5-11-30-16-19/h4-11,14-16,18,26,32H,3,12-13,17H2,1-2H3/b27-25-

InChI Key

BXPDRHIIVUFPDK-RFBIWTDZSA-N

Isomeric SMILES

CCCOC1=CC=CC(=C1)C2/C(=C(\C3=CC4=C(C=C3)OC(C4)C)/O)/C(=O)C(=O)N2CC5=CN=CC=C5

Canonical SMILES

CCCOC1=CC=CC(=C1)C2C(=C(C3=CC4=C(C=C3)OC(C4)C)O)C(=O)C(=O)N2CC5=CN=CC=C5

Origin of Product

United States

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